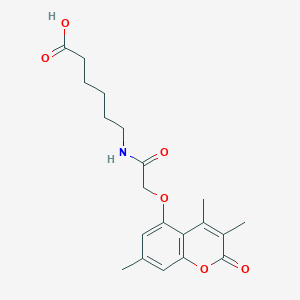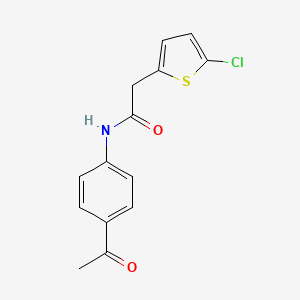
(2,6-Dibromophenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(2,6-Dibromophenyl)methanesulfonyl chloride” is represented by the InChI code: 1S/C7H5Br2ClO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2 .Chemical Reactions Analysis
Sulfonyl chlorides, such as “(2,6-Dibromophenyl)methanesulfonyl chloride”, are highly reactive and are often used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . They can react with primary and secondary amines to give methanesulfonamides .Physical And Chemical Properties Analysis
“(2,6-Dibromophenyl)methanesulfonyl chloride” is a powder with a molecular weight of 348.44 . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
(2,6-Dibromophenyl)methanesulfonyl chloride: is used in the synthesis of various bioactive molecules. Its reactivity with different nucleophiles allows for the construction of complex structures that are often found in pharmaceuticals. The compound can act as an electrophile in substitution reactions, leading to the formation of new carbon-sulfur bonds .
Advanced Material Production
This chemical serves as a precursor in the production of advanced materials. For example, it can be used to introduce sulfonyl chloride groups into polymers, which can then undergo further chemical transformations to create materials with specific properties such as enhanced strength or thermal stability .
Analytical Chemistry
In analytical chemistry, (2,6-Dibromophenyl)methanesulfonyl chloride can be used as a derivatization agent. It reacts with various compounds to form derivatives that are more easily detectable or quantifiable by certain analytical techniques, improving the accuracy and sensitivity of the analysis .
Environmental Science
The compound finds application in environmental science research, particularly in the study of soil remediation. It can be used to modify adsorbents like biochar, which helps in the capture and removal of pollutants from contaminated soils .
Chemical Synthesis Research
Researchers utilize (2,6-Dibromophenyl)methanesulfonyl chloride in the development of new synthetic methodologies. Its unique chemical structure allows for the exploration of novel reaction pathways and the discovery of more efficient synthesis techniques .
Polymer Chemistry
In the field of polymer chemistry, this compound is used to modify the properties of cellulose esters. By introducing sulfonyl chloride groups, the modified cellulose can exhibit altered solubility, reactivity, and interaction with other chemical species, which is valuable in creating specialized polymers .
Safety and Hazards
“(2,6-Dibromophenyl)methanesulfonyl chloride” is classified as dangerous with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
(2,6-dibromophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAUHAIBOIHXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromophenyl)methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2596904.png)



![2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2596910.png)

![N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2596915.png)



![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)
![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)
